molecular formula C22H23BrN2O4 B2380207 (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896854-20-9

(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2380207
CAS No.: 896854-20-9
M. Wt: 459.34
InChI Key: YYTGHTDUQRDKIM-MOSHPQCFSA-N
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Description

(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of multiple functional groups, including a bromobenzylidene moiety, a hydroxy group, and a piperazine derivative, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Bromobenzylidene Moiety: The bromobenzylidene group can be introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran core.

    Attachment of the Piperazine Derivative: The piperazine derivative can be attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the benzofuran core.

    Final Functionalization: The hydroxyethyl group can be introduced through an alkylation reaction, where an appropriate alkyl halide reacts with the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The bromobenzylidene moiety can be reduced to form a bromobenzyl group.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of bromobenzyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its unique structure may exhibit biological activity against various targets, such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzylidene moiety and the piperazine derivative can influence its binding affinity and specificity towards these targets. The hydroxy groups may also play a role in hydrogen bonding interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one: Similar structure with a chlorine atom instead of bromine.

    (Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, potentially leading to different interactions with molecular targets and distinct chemical reactivity.

Properties

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c23-16-3-1-2-15(12-16)13-20-21(28)17-4-5-19(27)18(22(17)29-20)14-25-8-6-24(7-9-25)10-11-26/h1-5,12-13,26-27H,6-11,14H2/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTGHTDUQRDKIM-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Br)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Br)/C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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